2-(Benzo[d]thiazol-2-ylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone
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Description
2-(Benzo[d]thiazol-2-ylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H20N2O3S3 and its molecular weight is 432.57. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Synthesis
Electrochemical synthesis methods have been explored utilizing compounds related to 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone. A study by Amani and Nematollahi (2012) highlighted electrochemical syntheses of arylthiobenzazoles through the electrochemical oxidation of similar compounds in the presence of nucleophiles like 2-mercaptobenzothiazole. This process involves a Michael addition reaction leading to disubstituted compounds and showcases the versatility of these compounds in synthesizing complex molecules (Amani & Nematollahi, 2012).
Antimicrobial Activity
Khalid et al. (2016) synthesized N-substituted derivatives of a similar compound and tested them for antimicrobial activity. Their research revealed that these compounds exhibited moderate to significant antibacterial activity, demonstrating the potential of such molecules in developing new antimicrobial agents (Khalid et al., 2016).
Green Synthesis Approaches
The study by Said et al. (2020) focused on an eco-friendly microwave-assisted synthesis of benzothiazole-based heterocycles, highlighting the importance of green chemistry in the development of new chemical entities. Their work illustrates the potential environmental benefits of employing greener synthesis methods for compounds related to this compound (Said et al., 2020).
Wound Healing Applications
Vinaya et al. (2009) explored the wound-healing potential of derivatives similar to this compound. Their findings suggest that certain derivatives exhibit significant wound-healing activity, offering insights into the therapeutic potential of these compounds in medical applications (Vinaya et al., 2009).
Antimicrobial and Antifungal Activity
Suram et al. (2017) synthesized a new class of benzazolyl pyrazoles from benzothiazol-2-thiol and tested their antimicrobial activity. They found pronounced antibacterial and antifungal activities in some derivatives, suggesting the utility of such compounds in combating infectious diseases (Suram et al., 2017).
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperidin-1-yl]-2-(1,3-benzothiazol-2-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S3/c23-19(14-26-20-21-17-8-4-5-9-18(17)27-20)22-12-10-16(11-13-22)28(24,25)15-6-2-1-3-7-15/h1-9,16H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGATNCODLTOMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.